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Compound of Interest

Compound Name:
1-ethyl-4-iodo-5-methyl-1H-

pyrazole

Cat. No.: B1421001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous compounds with a wide range of biological activities. This guide provides a

comparative evaluation of the biological activities of various substituted pyrazole analogs, with

a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While direct

experimental data for 1-ethyl-4-iodo-5-methyl-1H-pyrazole analogs is limited in the reviewed

literature, this guide synthesizes findings on structurally related 4-iodopyrazole and other

substituted pyrazole derivatives to provide valuable insights for drug discovery and

development.

Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting

various mechanisms, including cyclin-dependent kinase (CDK) inhibition.

A series of novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized and evaluated as

CDK2 inhibitors.[1] Among these, compound 15 emerged as a highly potent CDK2 inhibitor

with a Ki of 0.005 µM and exhibited sub-micromolar antiproliferative activity against a panel of

13 cancer cell lines.[1] Mechanistic studies in ovarian cancer cells revealed that this compound

reduced the phosphorylation of retinoblastoma at Thr821, induced cell cycle arrest in the S and

G2/M phases, and triggered apoptosis.[1]
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Table 1: Anticancer Activity of Selected Pyrazole Analogs

Compound Target Ki (µM)

GI50 (µM)
(A2780
Ovarian
Cancer)

Reference

14 CDK2, CDK5 0.007, 0.003

~28-fold lower

than lead

compound

[1]

15 CDK2 0.005

0.127–0.560

(across 13 cell

lines)

[1]

CDK Inhibition Assay: The inhibitory activity of the compounds against various cyclin-

dependent kinases was determined using a kinase assay. The assay measures the

phosphorylation of a substrate peptide by the respective CDK enzyme in the presence of ATP.

The amount of phosphorylated substrate is quantified, and the inhibitory concentration (Ki) is

calculated.

Cell Proliferation Assay (MTT Assay):

Cancer cell lines (e.g., A2780 ovarian cancer cells) are seeded in 96-well plates and allowed

to adhere overnight.

The cells are then treated with various concentrations of the test compounds and incubated

for a specified period (e.g., 72 hours).

Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution is added to each well.

Mitochondrial dehydrogenases in viable cells convert the MTT to a purple formazan product.

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.
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The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-

response curves.
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Caption: CDK2 inhibition by pyrazole analogs disrupts S phase entry.

Anti-inflammatory Activity
Certain pyrazole derivatives exhibit potent anti-inflammatory properties, often through the

inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

A study on novel 1,5-diarylpyrazole derivatives identified compound 19a as a highly potent and

selective COX-2 inhibitor.[2] This compound demonstrated significant anti-inflammatory and

analgesic effects in animal models.[2] Another study synthesized a series of pyrazole

derivatives and found that compound 4 showed better anti-inflammatory activity compared to

the standard drug diclofenac sodium in a histamine-induced paw edema model.[3]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Analogs
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Compound Assay Result Standard Drug Reference

19a

Adjuvant-induced

arthritis (oral

ED50)

0.030 mg/kg - [2]

19a

Collagen-

induced arthritis

(oral ED50)

0.47 mg/kg - [2]

19a

Yeast-induced

hyperalgesia

(ED30)

7.4 mg/kg - [2]

19a
COX-2 Inhibition

(IC50)
0.24 µM - [2]

19a
COX-1 Inhibition

(IC50)
> 100 µM - [2]

4

Histamine-

induced paw

edema (%

inhibition)

Higher than

standard

Diclofenac

Sodium
[3]

Carrageenan-Induced Paw Edema in Rats:

A group of rats is administered the test compound orally.

After a specific time, a sub-plantar injection of carrageenan is given into the hind paw to

induce inflammation.

The paw volume is measured at different time intervals after the carrageenan injection using

a plethysmometer.

The percentage inhibition of edema is calculated by comparing the paw volume of the

treated group with that of the control group.
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Histamine-Induced Paw Edema: This protocol is similar to the carrageenan-induced edema

model, but histamine is used as the inflammatory agent to induce paw edema.[3]

COX Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 is determined

using in vitro enzyme immunoassays. The assay measures the conversion of arachidonic acid

to prostaglandins by the respective COX isoforms. The IC50 values are then calculated.
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Caption: Selective COX-2 inhibition by pyrazole analogs reduces inflammation.

Antimicrobial Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4992118/
https://www.benchchem.com/product/b1421001?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substituted pyrazoles have also been investigated for their antimicrobial properties against a

range of bacterial and fungal pathogens.

A study detailing the synthesis of novel pyrazole derivatives reported that compound 3 was

highly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), and

compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis

(MIC: 0.25 μg/mL), with both showing activity comparable to the standard drug Ciprofloxacin.[3]

Compound 2 from the same series displayed significant antifungal activity against Aspergillus

niger (MIC: 1 μg/mL), comparable to Clotrimazole.[3] Another study on pyrazole-4-carboxamide

derivatives showed that several compounds exhibited significant antimicrobial potential against

both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]

Table 3: Antimicrobial Activity of Selected Pyrazole Analogs

Compound Microorganism MIC (µg/mL) Standard Drug Reference

3
Escherichia coli

(Gram-negative)
0.25 Ciprofloxacin [3]

4

Streptococcus

epidermidis

(Gram-positive)

0.25 Ciprofloxacin [3]

2
Aspergillus niger

(Fungus)
1 Clotrimazole [3]

Agar Well Diffusion Method:

A standardized inoculum of the test microorganism is uniformly spread on the surface of a

sterile agar plate.

Wells of a specific diameter are made in the agar.

A defined volume of the test compound solution (at a known concentration) is added to each

well.

The plates are incubated under appropriate conditions.
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The diameter of the zone of inhibition around each well is measured to determine the

antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination:

Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter

plates.

A standardized suspension of the test microorganism is added to each well.

The plates are incubated, and the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism is determined as the MIC.
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Caption: Workflow for the evaluation of antimicrobial activity of pyrazole analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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